

Technical Support Center: Penicillin G Calcium Photostability

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Compound of Interest

Compound Name: *Penicillin G calcium*

CAS No.: 973-53-5

Cat. No.: B10858954

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Ticket #5920: Degradation Analysis & Troubleshooting

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Degradation products of **Penicillin G calcium** under UV light

Diagnostic Hub: "What is this peak?"

Welcome to the technical support portal. If you are observing unexpected peaks during the HPLC or LC-MS analysis of **Penicillin G Calcium** (Benzylpenicillin Calcium) after UV exposure, you are likely witnessing the breakdown of the unstable

-lactam ring.

Use the table below to cross-reference your observed retention times (RT) and mass spectra with known degradation products.

Common Degradation Products Identification Table

Compound	Relative RT (C18)*	Key MS Fragments (m/z)	Formation Trigger
Penicillin G (Parent)	1.00	335 , 176, 160	N/A
Penicilloic Acid	0.30 - 0.40	353 , 309	Hydrolysis (Ring opening). Accelerated by UV & alkaline pH.
Penilloic Acid	0.45 - 0.55	309 , 160	Decarboxylation of Penicilloic acid. Dominant in UV-C exposure.
Penillic Acid	0.60 - 0.70	335 (Isomer)	Acid-catalyzed isomerization. UV-facilitated rearrangement.
Phenylacetic Acid	0.20 - 0.25	137	Side-chain cleavage (Oxidative).
Penicilloaldehyde	< 0.20	162	Advanced oxidative degradation.

*Note: Relative Retention Time (RRT) varies by gradient. Polar degradants (acids) typically elute earlier than the parent Penicillin G on Reverse Phase columns.

Mechanistic Insight: The Degradation Pathway[1][2]

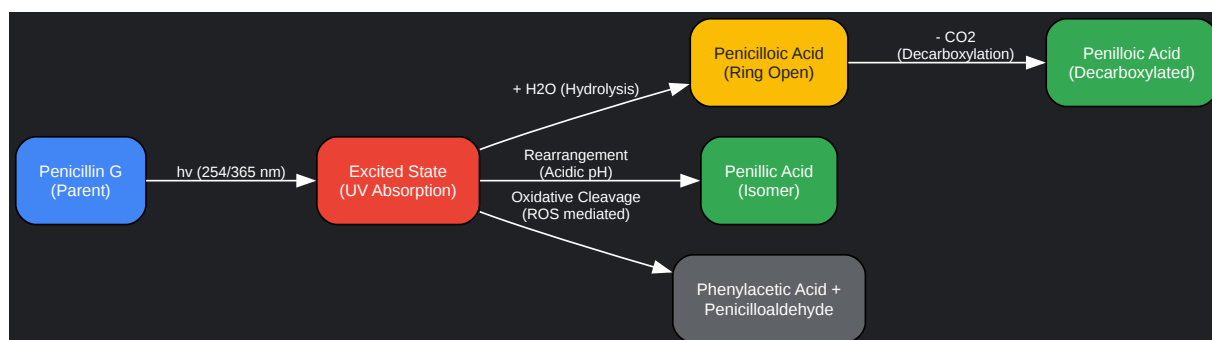
Understanding why these products form is critical for mitigation. Penicillin G absorbs UV radiation (specifically in the 254 nm range due to the benzene ring and carbonyl groups), leading to an excited state that destabilizes the strained four-membered

-lactam ring.

Key Mechanisms:

- Photo-Hydrolysis: UV energy lowers the activation energy for the nucleophilic attack of water on the -lactam carbonyl, opening the ring to form Penicilloic Acid.
- Decarboxylation: Penicilloic acid is thermally and photochemically unstable; it loses CO_2 to form Penilloic Acid.
- Isomerization: Under UV irradiation, especially in slightly acidic buffers, the side chain nitrogen can attack the -lactam carbonyl, rearranging the structure into the imidazoline-based Penillic Acid.

Visual Pathway (DOT Diagram)



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Caption: Photodegradation cascade of Penicillin G showing the bifurcation between hydrolysis (Penicilloic) and isomerization (Penillic).[1][2][3][4]

Experimental Protocols: Validated Analysis Methods

Do not rely on generic "antibiotic" methods. Penicillin degradation products are highly polar and often co-elute.

Protocol A: Stability-Indicating HPLC-UV

Best for routine quality control and quantifying Penicilloic/Penilloic acid.

- Column: C18 (e.g., Waters Symmetry or Agilent Zorbax), 5 μ m, 4.6 x 250 mm.
- Mobile Phase A: 50 mM Phosphate Buffer (pH 2.7). Critical: Low pH suppresses ionization of carboxylic groups, improving retention of polar degradants.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-5 min: 10% B (Isocratic)
 - 5-20 min: 10%
60% B
 - 20-25 min: 60% B
- Flow Rate: 1.0 mL/min.
- Detection:
 - 210-220 nm: For Penicilloic/Penilloic acids (weak chromophores lacking the conjugated system).
 - 254 nm: For Penicillin G and Phenylacetic acid.

Protocol B: LC-MS/MS Identification

Best for unknown peak identification.

- Ionization: ESI Positive Mode (ESI+).
- Source Temp: 350°C.

- Mobile Phase Modifier: Use 0.1% Formic Acid instead of Phosphate buffer (Phosphate is non-volatile and will ruin the MS source).
- Key Transition Monitoring (MRM):
 - Pen G:

(Side chain intact),

(Thiazolidine).
 - Penicilloic Acid:

Troubleshooting & FAQ

Issue 1: "I see a white precipitate in my sample vials before injection."

- Root Cause: You are using **Penicillin G Calcium**. Calcium ions () react with Phosphate buffers (common in HPLC) to form Calcium Phosphate, which is insoluble.
- Resolution:
 - Switch to Ammonium Acetate buffer if possible.
 - If Phosphate is required for separation, add EDTA (0.01 M) to the sample diluent to chelate the calcium.
 - Filter samples through 0.22 μm PVDF filters before injection.

Issue 2: "My mass balance is low (Sum of peaks < 100%)."

- Root Cause:

- Polymerization:
 - lactam ring-opened products (Penicilloic acid) have free amine and carboxylic groups that can polymerize into non-eluting oligomers.
- Lack of Chromophore: Penicilloic acid has significantly lower UV absorbance at 254 nm than Penicillin G. If you only monitor 254 nm, you will "lose" mass.
- Resolution: Monitor at 210 nm or 220 nm to capture the degradation products accurately.

Issue 3: "Does the Calcium salt degrade faster than the Sodium salt?"

- Technical Answer: In the solid state, Calcium Penicillin G is generally more stable and less hygroscopic than Sodium Penicillin G. However, once dissolved in water and exposed to UV, the degradation rate is governed by the Penicillin anion. The cation (vs) has negligible effect on the photochemical half-life in dilute solution, though may catalyze hydrolysis slightly faster in alkaline conditions due to coordination effects.

References

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